Quinoline-5,6-diamine

Overview

Description

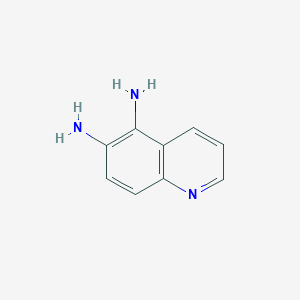

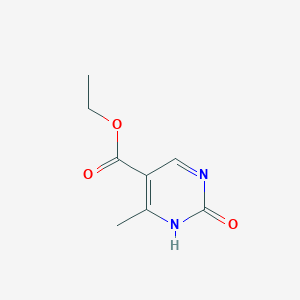

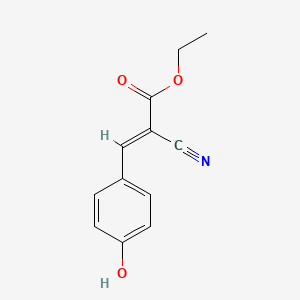

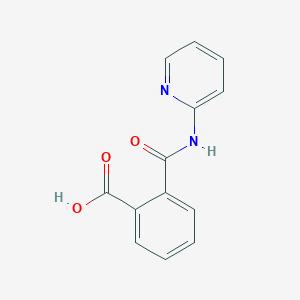

Quinoline-5,6-diamine is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 . It is a solid substance and is stored under inert gas .

Molecular Structure Analysis

This compound has a linear formula of C9H9N3 . The InChI code is 1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is a solid .Scientific Research Applications

Synthesis and Antimicrobial Activity

Quinoline-5,6-diamine serves as an intermediate in the synthesis of biologically important structures, particularly in the formation of novel quinoline-based imidazoles. These compounds exhibit significant antimicrobial activity, demonstrating the potential of this compound in pharmaceutical applications (Vodela & Chakravarthula, 2016).

Catalysis in Asymmetric Hydrogenation

This compound derivatives are used in the asymmetric hydrogenation of quinolines. This process, typically catalyzed by chiral cationic ruthenium(II) complexes, is crucial in the production of natural alkaloids and pharmaceutical intermediates with high enantioselectivity (Luo, He, & Fan, 2016).

Synthesis of Quinoxaline

In the field of green chemistry, this compound is used in the environmentally friendly synthesis of quinoxaline, a significant nitrogen heterocycle with various medicinal applications. The use of fruit juice as a catalyst in this synthesis highlights the compound's versatility and the potential for sustainable chemical processes (Sheikh, Karimkha, & Kasim, 2020).

Explosive Sensing

This compound derivatives have been studied for their potential in explosive sensing, particularly for 2,4,6-trinitrophenol (TNP). This application is significant in safety and environmental monitoring (Halder et al., 2018).

Cancer Drug Discovery

Quinoline derivatives, including those derived from this compound, are extensively explored for their anticancer activities. They are used as parental compounds in synthesizing molecules with anti-malarial, anti-microbial, and anticancer activities, demonstrating the compound's significance in medicinal chemistry (Solomon & Lee, 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Quinoline-5,6-diamine, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives are known to bind to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) .

Mode of Action

These compounds are known to undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This interaction with its targets could lead to changes in the cellular processes .

Biochemical Pathways

Quinoline derivatives are known to inhibit succinate oxidation and interfere with electron transport . This could potentially affect various downstream effects and cellular processes.

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects could potentially be attributed to this compound as well.

Action Environment

It is known that the chemical reactivity and biological activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other chemical entities .

properties

IUPAC Name |

quinoline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVFKIVIFJKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330129 | |

| Record name | quinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42143-23-7 | |

| Record name | quinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to access Quinoline-5,6-diamine?

A1: A frequent starting material for this compound synthesis is commercially available 6-nitro-quinoline-5-amine. [] The synthesis involves reducing the nitro group to an amine, typically employing tin(II) chloride (SnCl2). This reaction yields this compound in good yields. [] You can find a detailed procedure in the paper "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES." []

Q2: How is this compound utilized in synthesizing imidazo[4,5-f]quinolines?

A2: this compound reacts with various ketones to form imidazo[4,5-f]quinolines. [] This reaction generally involves a two-step process:

Q3: What modifications are possible on the imidazo[4,5-f]quinoline scaffold derived from this compound?

A3: Researchers have explored various modifications on the imidazo[4,5-f]quinoline scaffold, often aiming to modulate biological activity. For instance:

- Introducing substituents on the phenyl ring at the 2-position: This modification has been explored with various groups, including thienyl [] and furyl [] moieties.

- Incorporating bulky groups: Studies have investigated the effects of incorporating adamantyl substituents into the quinoline core structure. []

Q4: What are the potential applications of compounds derived from this compound?

A4: Imidazo[4,5-f]quinoline derivatives, many synthesized using this compound as a precursor, show promise in various biological applications. One area of focus is their antimicrobial activity. [] These compounds have demonstrated activity against various microorganisms, suggesting potential use as novel antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)